

Comparative Analysis of Cross-Resistance Between Triclopyricarb and Other FRAC Code 11 Fungicides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triclopyricarb*

Cat. No.: *B1426711*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns observed between **Triclopyricarb** and other commercially significant fungicides belonging to the Fungicide Resistance Action Committee (FRAC) code 11. This group, also known as Quinone outside Inhibitors (QoIs), is critical in the management of a broad spectrum of fungal plant diseases. Understanding the nuances of cross-resistance within this class is paramount for the development of sustainable disease control strategies and the design of new, more resilient antifungal compounds.

All fungicides within FRAC code 11 share a common mode of action: they inhibit fungal respiration by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transport and halting ATP synthesis.^[1] Due to this highly specific target site, a single point mutation in the pathogen's cytochrome b gene (cytb) can confer resistance to the entire group of fungicides.^[2] This phenomenon is known as cross-resistance.^[1]

The most prevalent and significant mutation leading to high-level resistance against FRAC code 11 fungicides is the substitution of glycine by alanine at position 143 (G143A).^{[2][3]} This single amino acid change dramatically reduces the binding affinity of QoI fungicides to their target site, rendering them ineffective.^[3] Other mutations, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been identified and are associated with moderate or partial resistance.^[4] Isolates with the G143A

mutation typically exhibit resistance factors greater than 100, indicating a complete loss of field control, whereas F129L and G137R mutations usually result in lower resistance factors.[4]

While **Triclopyricarb** is classified within FRAC code 11 and is therefore expected to be affected by the same resistance mechanisms, specific quantitative data from peer-reviewed studies directly comparing its efficacy against resistant strains alongside other major QoIs was not readily available at the time of this review. However, the established principle of cross-resistance within this group strongly suggests that **Triclopyricarb** will be ineffective against pathogens harboring the G143A mutation.[5]

Quantitative Comparison of FRAC Code 11 Fungicide Efficacy

The following table summarizes experimental data on the efficacy of several prominent FRAC code 11 fungicides against wild-type (sensitive) and resistant (harboring the G143A mutation) strains of various plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth, and the Resistance Factor (RF), calculated as the ratio of the EC50 of the resistant strain to the EC50 of the sensitive strain.

Fungal Pathogen	Fungicide	Genotype (Mutation)	Mean EC50 (µg/mL)	Resistance Factor (RF)	Reference
Cercospora beticola	Trifloxystrobin	Wild-Type	≤ 0.006	> 153	[6]
G143A	> 0.92				
Cercospora beticola	Pyraclostrobin	Wild-Type	≤ 0.006	> 153	[6]
G143A	> 0.92				
Corynespora cassicola	Pyraclostrobin	Wild-Type	0.006 - 0.01	167 - 1470	[7]
G143A	1.67 - 8.82				
Magnaporthe oryzae	Azoxystrobin	Wild-Type	< 10	> 1	[8]
G143A	> 10				
Plasmopara viticola	Pyraclostrobin	Wild-Type	Not specified	Significant	
G143A	Significantly higher				

Note: While direct comparative data for **Triclopyricarb** is not presented, its classification in FRAC code 11 implies a similar cross-resistance profile. It is highly probable that **Triclopyricarb** would exhibit significantly elevated EC50 values against pathogens with the G143A mutation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of fungicide cross-resistance.

Mycelial Growth Inhibition Assay

This in vitro assay determines the concentration of a fungicide that inhibits the growth of a fungal mycelium by 50% (EC50).

1. Media Preparation:

- Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten PDA to approximately 50-55°C in a water bath.
- Prepare stock solutions of the test fungicides (e.g., **Triclopyricarb**, Azoxystrobin, Pyraclostrobin) in a suitable solvent (e.g., acetone or dimethyl sulfoxide) at a high concentration.
- Add appropriate volumes of the fungicide stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL). Ensure the final concentration of the solvent is consistent across all plates, including the control (0 µg/mL), and does not inhibit fungal growth.
- Pour the amended PDA into sterile Petri dishes (e.g., 90 mm diameter) and allow them to solidify.

2. Inoculation:

- Culture the fungal isolates to be tested on non-amended PDA until they reach a suitable size for subculturing.
- Using a sterile cork borer or scalpel, take mycelial plugs (e.g., 5 mm in diameter) from the actively growing edge of the fungal colony.
- Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

3. Incubation:

- Seal the Petri dishes with parafilm and incubate them in the dark at a temperature optimal for the specific fungal species (e.g., 25°C).

4. Data Collection and Analysis:

- After a defined incubation period (e.g., 7-14 days, or until the mycelium on the control plate has reached a specific diameter), measure the diameter of the fungal colony on each plate in two perpendicular directions.

- Calculate the average diameter and subtract the diameter of the initial mycelial plug to determine the net growth.
- Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the growth on the control plate using the formula:
- $\% \text{ Inhibition} = ((\text{Diameter_control} - \text{Diameter_treatment}) / \text{Diameter_control}) * 100$
- Use probit analysis or non-linear regression to plot the percentage of inhibition against the logarithm of the fungicide concentration to determine the EC50 value.
- The Resistance Factor (RF) is calculated as: $\text{RF} = \text{EC50_resistant_isolate} / \text{EC50_sensitive_isolate}$.

Spore Germination Inhibition Assay

This assay assesses the effect of fungicides on the germination of fungal spores.

1. Spore Suspension Preparation:

- Grow the fungal isolate on a suitable medium that promotes sporulation.
- Harvest spores by flooding the culture surface with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile glass rod.
- Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the concentration of the spore suspension to a desired level (e.g., 1×10^5 spores/mL) using a hemocytometer.

2. Assay Preparation:

- Prepare a series of fungicide concentrations in a suitable liquid medium or on a solid medium like water agar.
- For a liquid assay, mix the spore suspension with the different fungicide concentrations in microtiter plates or on cavity slides.
- For a solid media assay, spread a small volume of the spore suspension onto the surface of fungicide-amended agar plates.

3. Incubation:

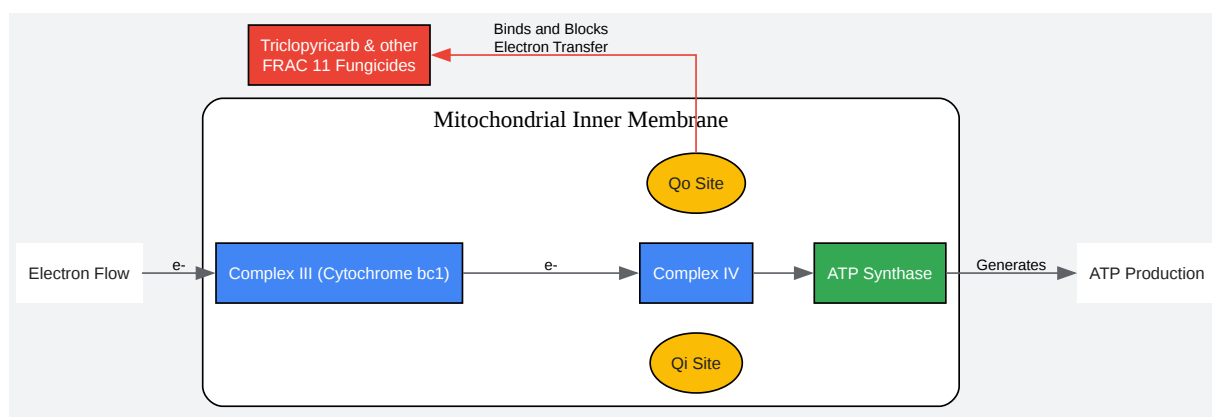
- Incubate the plates or slides in a humid chamber at an optimal temperature for spore germination for a period of 12-24 hours.

4. Data Collection and Analysis:

- Using a microscope, examine a predetermined number of spores (e.g., 100) per replicate for germination. A spore is typically considered germinated if the germ tube is at least as long as the spore's width.
- Calculate the percentage of spore germination for each treatment and the control.
- Calculate the percentage of germination inhibition relative to the control.
- Determine the EC50 value for spore germination inhibition using the same statistical methods as for the mycelial growth inhibition assay.

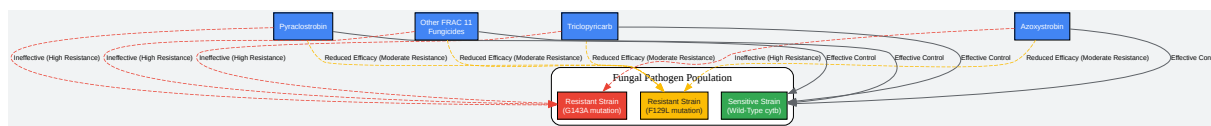
Visualizing Cross-Resistance Patterns

The following diagrams illustrate the mechanism of action of FRAC code 11 fungicides and the logical relationship of cross-resistance.



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Caption: Mechanism of action for FRAC code 11 fungicides.



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Caption: Cross-resistance patterns in FRAC code 11 fungicides.

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- To cite this document: BenchChem. [Comparative Analysis of Cross-Resistance Between Triclopypiricarb and Other FRAC Code 11 Fungicides]. BenchChem, [2025]. [Online PDF].

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